Home > Products > Screening Compounds P114556 > Sodium chenodeoxycholate
Sodium chenodeoxycholate - 2646-38-0

Sodium chenodeoxycholate

Catalog Number: EVT-360395
CAS Number: 2646-38-0
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium chenodeoxycholate (NaCDC) is a naturally occurring bile salt primarily found in the bile of humans and other vertebrates. It is an ionic, dihydroxy bile salt synthesized in the liver from cholesterol, classified as a primary bile acid. [] NaCDC plays a crucial role in scientific research as a model compound for studying bile salt properties, a solubilizing agent for cholesterol and other lipids, and a tool for investigating the impact of bile salts on various biological processes.

Future Directions
  • Developing Targeted Delivery Systems: Continued development of controlled release formulations for NaCDC, like the bi-layered HPMC systems, will enable safer and more effective colonic delivery for constipation treatment. []

Chenodeoxycholic acid

  • Compound Description: Chenodeoxycholic acid is a naturally occurring bile acid synthesized from cholesterol in the liver. It is a dihydroxy bile acid, characterized by two hydroxyl groups on its steroidal structure. It is often administered as its sodium salt, sodium chenodeoxycholate, for therapeutic purposes, such as dissolving cholesterol gallstones. []

Sodium Cholate

  • Compound Description: Sodium cholate is the sodium salt of cholic acid, a trihydroxy bile acid. It is a primary bile acid produced in the liver and aids in fat digestion and absorption. [, , , , ]

Sodium Deoxycholate

  • Compound Description: Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by bacterial action in the intestine. Similar to other bile salts, it aids in fat emulsification and absorption. [, , , , , , , ]

Sodium Taurocholate

  • Compound Description: Sodium taurocholate is a bile salt formed by the conjugation of cholic acid with taurine. It is a primary bile salt that plays a critical role in fat digestion and absorption, acting as a detergent to emulsify fats. [, , , , ]

Sodium Ursodeoxycholate

  • Compound Description: Sodium ursodeoxycholate is the sodium salt of ursodeoxycholic acid, a naturally occurring tertiary bile acid found in low concentrations in humans. It is used clinically to dissolve gallstones and treat certain liver diseases. [, , , ]
  • Relevance: Sodium ursodeoxycholate, similar to Sodium chenodeoxycholate, is used for gallstone dissolution. Notably, it is the 7β-epimer of chenodeoxycholate, indicating a distinct spatial arrangement of the hydroxyl group at the 7th carbon atom. []

Sodium Taurochenodeoxycholate

  • Compound Description: Sodium taurochenodeoxycholate is a conjugated bile salt formed by the conjugation of chenodeoxycholic acid with taurine. It plays a vital role in fat digestion and absorption. [, ]
  • Relevance: Sodium taurochenodeoxycholate is the taurine conjugate of Sodium chenodeoxycholate, sharing its role in fat digestion but exhibiting altered physicochemical properties and absorption characteristics due to conjugation. []

Sodium Glycochenodeoxycholate

  • Compound Description: Sodium glycochenodeoxycholate is a bile salt formed by conjugating chenodeoxycholic acid with glycine. It is involved in fat emulsification and absorption in the digestive system. [, ]
  • Relevance: Sodium glycochenodeoxycholate is the glycine conjugate of Sodium chenodeoxycholate, both participating in fat digestion. They differ in their conjugation, impacting their properties and behavior within the body. []

Sodium Taurodeoxycholate

  • Compound Description: Sodium taurodeoxycholate is a conjugated bile salt formed by the conjugation of deoxycholic acid with taurine. It aids in the digestion and absorption of fats within the intestine. [, ]
  • Relevance: Sodium taurodeoxycholate, like Sodium chenodeoxycholate, plays a role in fat metabolism as a bile salt. They differ in their bile acid structure (dihydroxy for chenodeoxycholate, trihydroxy for deoxycholate) and conjugation. []

Sodium Tauroursodeoxycholate

  • Compound Description: Sodium tauroursodeoxycholate is a bile salt formed by the conjugation of ursodeoxycholic acid with taurine. Like other conjugated bile salts, it assists in the digestion and absorption of fats. []
  • Relevance: Sodium tauroursodeoxycholate is similar to Sodium chenodeoxycholate in its role as a bile salt but differs in its bile acid structure and conjugation. It is conjugated with taurine and derived from ursodeoxycholic acid, the 7β-epimer of chenodeoxycholic acid. []

3α-Hydroxy-7-keto-5β-cholanoic acid

  • Compound Description: 3α-Hydroxy-7-keto-5β-cholanoic acid is an intermediate compound in the bacterial metabolism of bile acids. It can be formed from both chenodeoxycholic acid and ursodeoxycholic acid and can be further metabolized into either of these bile acids. []
  • Relevance: 3α-Hydroxy-7-keto-5β-cholanoic acid is a key intermediate in the bacterial epimerization of chenodeoxycholic acid to ursodeoxycholic acid, a process that can impact the composition and function of bile acids within the gut. []
Overview

Sodium chenodeoxycholate is a sodium salt derived from chenodeoxycholic acid, a primary bile acid synthesized from cholesterol. This compound plays a significant role in the digestive system by aiding in the emulsification and absorption of dietary fats. It is classified as a bile salt and is primarily found in the bile of humans and other mammals. Sodium chenodeoxycholate exhibits properties that allow it to suppress cholesterol synthesis in the liver, making it a compound of interest for therapeutic applications, particularly in the treatment of cholesterol gallstones.

Source

Sodium chenodeoxycholate is naturally produced in the human body as a product of cholesterol metabolism. It can also be synthesized chemically for research and pharmaceutical applications. The compound can be obtained through the conjugation of chenodeoxycholic acid with sodium hydroxide, resulting in its sodium salt form.

Classification
  • Chemical Classification: Bile salt
  • Molecular Formula: C24H39NaO4
  • Molecular Weight: 414.56 g/mol
  • CAS Number: 2646-38-0
Synthesis Analysis

Sodium chenodeoxycholate can be synthesized through various methods. One common approach involves the neutralization of chenodeoxycholic acid with sodium hydroxide, which yields sodium chenodeoxycholate.

Methods

  1. Neutralization Reaction:
    • Chenodeoxycholic acid is dissolved in water.
    • Sodium hydroxide is gradually added until complete neutralization occurs.
    • The solution is then evaporated to obtain sodium chenodeoxycholate as a solid.
  2. Chemical Modification:
    • Chenodeoxycholic acid can also undergo sulfation to create derivatives that may have enhanced solubility or bioactivity, as described in studies involving monosulfates of bile acids .
Molecular Structure Analysis

Sodium chenodeoxycholate has a complex molecular structure characterized by multiple hydroxyl groups and a steroid backbone.

Structure

  • Steroid Nucleus: The compound features a steroid framework typical of bile acids.
  • Hydroxyl Groups: It contains hydroxyl groups at positions 3 and 7, contributing to its amphipathic nature.
  • Sodium Ion: The presence of a sodium ion facilitates its solubility in aqueous environments.

Data

  • Melting Point: Approximately 298 °C (decomposes)
  • Appearance: White to almost white powder or crystalline solid
Chemical Reactions Analysis

Sodium chenodeoxycholate participates in various biochemical reactions, primarily related to lipid metabolism.

Reactions

  1. Inhibition of Enzymes:
    • Sodium chenodeoxycholate inhibits HMG-CoA reductase and cholesterol-7α-hydroxylase, which are crucial enzymes in cholesterol biosynthesis .
  2. Micelle Formation:
    • The compound can form micelles, which are essential for solubilizing fats during digestion. The critical micelle concentration (CMC) has been studied to understand its efficiency as a detergent .
Mechanism of Action

The mechanism by which sodium chenodeoxycholate operates involves its role as an emulsifying agent in the gastrointestinal tract.

Process

  1. Fat Emulsification:
    • Sodium chenodeoxycholate interacts with dietary fats to form micelles, enhancing their solubility and absorption in the intestinal lining.
  2. Cholesterol Regulation:
    • By inhibiting key enzymes involved in cholesterol synthesis, it reduces hepatic cholesterol levels, promoting the dissolution of cholesterol gallstones over time .
Physical and Chemical Properties Analysis

Sodium chenodeoxycholate exhibits distinct physical and chemical properties that contribute to its functionality.

Physical Properties

  • Solubility: Soluble in water; insoluble in organic solvents.
  • Appearance: Typically appears as a white crystalline powder.

Chemical Properties

  • pH Stability: Remains stable at physiological pH levels.
  • Toxicity: Classified as harmful if swallowed; appropriate safety measures should be taken when handling .
Applications

Sodium chenodeoxycholate has several scientific and therapeutic applications:

  1. Cholesterol Gallstone Treatment:
    • Used clinically to dissolve cholesterol gallstones by altering bile composition and reducing cholesterol saturation .
  2. Biochemical Research:
    • Employed in studies related to lipid metabolism, cellular signaling, and as a model compound for investigating bile acid interactions with membranes .
  3. Pharmaceutical Formulations:
    • Utilized as an excipient or active ingredient in drug formulations aimed at enhancing solubility and bioavailability of poorly soluble drugs.
Molecular Mechanisms of Action in Cellular Pathways

Nuclear Receptor Activation: FXR-Dependent Cholesterol Metabolism Modulation

Sodium chenodeoxycholate (CDC) functions as a high-affinity endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor expressed predominantly in the liver and intestine. Upon binding, CDC induces conformational changes in FXR, facilitating heterodimerization with retinoid X receptor alpha (RXRα) and recruitment of co-activators such as steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) [1] [6]. This activated complex binds to specific DNA response elements—primarily inverted repeat-1 (IR-1)—in promoter regions of target genes, initiating transcriptional regulation of cholesterol and bile acid metabolism.

Key regulatory outcomes include:

  • Suppression of Cholesterol 7α-Hydroxylase (CYP7A1): FXR activation by CDC induces small heterodimer partner (SHP), which inhibits the transcription factor liver receptor homolog-1 (LRH-1), thereby repressing CYP7A1 expression. This enzyme catalyzes the rate-limiting step in converting cholesterol to bile acids [1].
  • Upregulation of Bile Salt Export Pump (BSEP): CDC-bound FXR enhances BSEP transcription, promoting biliary secretion of bile acids and reducing intrahepatic bile acid accumulation [6].
  • Modulation of Lipid Homeostasis: FXR activation downregulates sterol regulatory element-binding protein 1c (SREBP1c), a master transcription factor for lipogenic genes, thereby reducing hepatic triglyceride synthesis [1].

Table 1: Transcriptional Targets of FXR Activated by Sodium Chenodeoxycholate

Target GeneRegulatory EffectFunctional Consequence
CYP7A1RepressionReduced bile acid synthesis from cholesterol
BSEPUpregulationEnhanced biliary bile acid secretion
SHPUpregulationInhibition of CYP7A1 and NTCP expression
SREBP1cRepressionSuppressed hepatic lipogenesis

Compared to other bile acids, CDC demonstrates superior FXR agonism. In luciferase reporter assays, CDC activates the BSEP promoter 25-fold—significantly higher than cholic acid (18-fold) or ursodeoxycholic acid (8-fold) [6]. This specificity arises from CDC's unique 7α-hydroxy orientation, which optimizes hydrophobic interactions within FXR's ligand-binding domain [8].

Intracellular Signaling Cascades: AMPK/ERK1/2 and TGR5-Mediated Cyclin D1 Regulation

Beyond nuclear receptor activation, CDC modulates cytoplasmic signaling pathways through the membrane-bound G-protein-coupled receptor TGR5 (GPBAR1). CDC binds TGR5 in intestinal L-cells and cholangiocytes, triggering Gαs-protein dissociation and subsequent adenylate cyclase activation. This elevates intracellular cyclic AMP (cAMP), which then:

  • Activates Protein Kinase A (PKA): Phosphorylates and activates AMP-activated protein kinase (AMPK), a sensor of cellular energy status. Activated AMPK inhibits mTORC1 signaling, reducing protein synthesis and cell proliferation [1] [8].
  • Stimulates Extracellular Signal-Regulated Kinases 1/2 (ERK1/2): CDC-induced cAMP/PKA signaling sequentially activates Raf, MEK, and ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus and suppresses cyclin D1 transcription, arresting the cell cycle at the G1/S checkpoint [8].

Table 2: CDC-Mediated Intracellular Signaling Pathways

Receptor/PathwayKey EffectorsCellular Outcome
TGR5/cAMPPKA → AMPKmTORC1 inhibition; reduced proliferation
TGR5/cAMPPKA → ERK1/2Cyclin D1 repression; cell cycle arrest
Calcium SignalingPKCα activationEnhanced vesicular exocytosis

Additionally, CDC mobilizes intracellular calcium ([Ca²⁺]ᵢ) stores in hepatocytes. Elevated [Ca²⁺]ᵢ activates protein kinase C alpha (PKCα), which phosphorylates cytoskeletal proteins and promotes vesicular trafficking of transporters to the canalicular membrane [7] [8]. This mechanism enhances bile acid excretion and mitigates cholestatic injury. Notably, CDC's 7α-hydroxy group confers greater efficacy in PKCα activation compared to its epimer ursodeoxycholate [8].

Bile Acid Synthesis Feedback Inhibition: Role of FGF19/FGFR4-Klothoβ Axis

CDC orchestrates feedback inhibition of bile acid synthesis through the ileal FGF19 pathway. Upon absorption by ileal enterocytes, CDC-activated FXR induces expression of fibroblast growth factor 19 (FGF19). This hormone enters portal circulation and binds the fibroblast growth factor receptor 4 (FGFR4)/Klothoβ (KLB) complex on hepatocytes, initiating three sequential events [2] [3]:

  • Receptor Dimerization: FGF19 binding induces FGFR4-KLB dimerization and autophosphorylation.
  • JAK2-STAT3 Pathway Activation: Phosphorylated FGFR4 recruits Janus kinase 2 (JAK2), which phosphorylates signal transducer and activator of transcription 3 (STAT3).
  • Transcriptional Repression: Nuclear p-STAT3 binds the CYP7A1 promoter, suppressing bile acid synthesis.

Simultaneously, FGF19 signaling inhibits hepatic FXR-SHP activity, creating a coordinated downregulation of bile acid production. Serum biomarkers reflect this regulation:

  • 7α-hydroxy-4-cholesten-3-one (7αC4): Elevated during high bile acid synthesis (inverse to FGF19) [2] [9].
  • FGF19: Increased postprandially upon ileal bile acid exposure.

Genetic variants in this axis modulate CDC's effects on bile acid homeostasis:

  • FGFR4 Single Nucleotide Polymorphisms (SNPs): Associated with delayed ascending colon transit (AC t½) in IBS-C patients treated with CDC (P = 0.015) [3] [9].
  • KLB Gene Variants: Exhibit gene-by-treatment interactions (P = 0.0088), suggesting impaired FGF19-mediated feedback in subsets of patients [3].

Table 3: Genetic Modulators of CDC Response via FGF19 Signaling

GeneVariantFunctional ImpactPhenotypic Association
FGFR4rs1966265Altered FGFR4 signalingSlowed colonic transit response to CDC
KLBrs17618244Reduced Klothoβ-FGFR4 affinityBlunted FGF19 feedback inhibition

Pharmacodynamic studies confirm that baseline serum 7αC4 levels correlate with colonic transit acceleration (rₛ = 0.749, P = 0.003), underscoring the link between bile acid synthesis rates and CDC's prokinetic effects [2] [9].

Properties

CAS Number

2646-38-0

Product Name

Sodium chenodeoxycholate

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Solubility

0.0899 mg/mL

Synonyms

Acid, Chenic
Acid, Chenique
Acid, Chenodeoxycholic
Acid, Gallodesoxycholic
Chenic Acid
Chenique Acid
Chenix
Chenodeoxycholate
Chenodeoxycholate, Sodium
Chenodeoxycholic Acid
Chenodiol
Chenofalk
Chenophalk
Gallodesoxycholic Acid
Henohol
Quenobilan
Quenocol
Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.